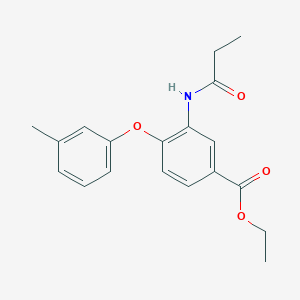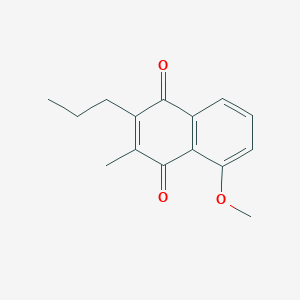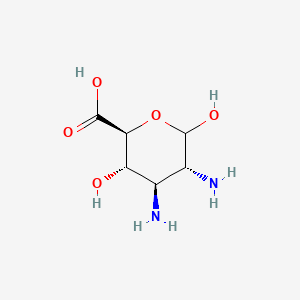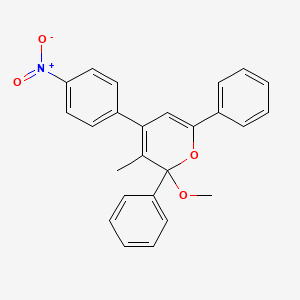
3-Iodo-5,5-dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is known for its iodination properties and is used in various chemical reactions and industrial applications. The imidazolidine ring is a crucial structure in many compounds used in medicinal chemistry, natural product synthesis, and as precursors for N-heterocyclic carbene ligands in catalysis .
Méthodes De Préparation
The synthesis of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with iodine chloride (I-Cl). This reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The process can be performed in batch mode and then scaled up for continuous flow synthesis using a multi-jet oscillating disk continuous flow reactor platform. This method allows for a high throughput and efficient production of the compound .
Analyse Des Réactions Chimiques
3-Iodo-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The iodination property of the compound makes it suitable for substitution reactions, where the iodine atom can be replaced by other functional groups. Common reagents used in these reactions include iodine chloride for iodination and various reducing agents for reduction reactions.
Applications De Recherche Scientifique
3-Iodo-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as an iodination agent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of other chemical compounds and as a reagent in industrial processes
Mécanisme D'action
The mechanism of action of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione involves its ability to act as an iodination agent. The compound can donate iodine atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being performed .
Comparaison Avec Des Composés Similaires
3-Iodo-5,5-dimethylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Another iodination agent with similar properties.
1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione: Used as a bactericidal and algicide.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Used in water purification and as a bleaching agent . The uniqueness of this compound lies in its specific iodination properties, making it a valuable reagent in various chemical and industrial applications.
Propriétés
Numéro CAS |
85297-53-6 |
|---|---|
Formule moléculaire |
C5H7IN2O2 |
Poids moléculaire |
254.03 g/mol |
Nom IUPAC |
3-iodo-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H7IN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10) |
Clé InChI |
NSAYSMMLCSEEKI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


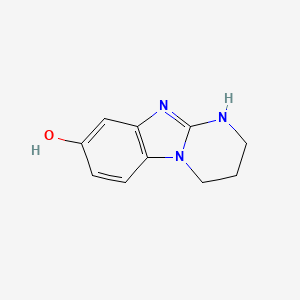
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
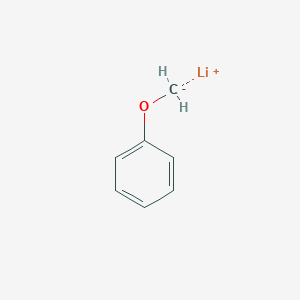
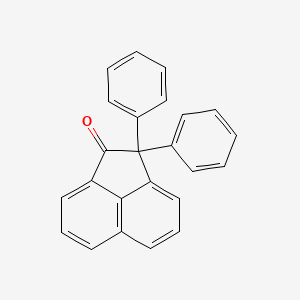
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
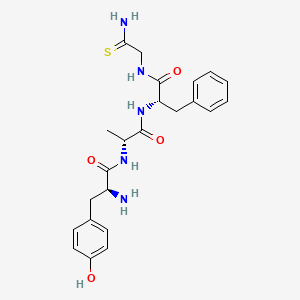
phosphanium bromide](/img/structure/B14427410.png)
